molecular formula C17H18ClN5O2 B2963107 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 849918-95-2

9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2963107
CAS No.: 849918-95-2
M. Wt: 359.81
InChI Key: SPKRMCMDDPGIHE-UHFFFAOYSA-N
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Description

The compound “9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of purine . Purines are a class of organic compounds that consist of a two-part nitrogen-containing ring and are components of many biological molecules . They are involved in many biological processes and are the building blocks of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The purine core would consist of a pyrimidine ring fused to an imidazole ring . The various substituents attached to this core would likely influence the compound’s properties and reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the ethyl and methyl groups could influence its size and shape .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is closely related to a class of compounds that have been synthesized and studied for various properties and potential applications. One relevant study involves the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are obtained through a multi-step synthesis process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione. This process involves reactions with orthocarboxylates or via intramolecular alkylation in dimethylformamide (DMF) in the presence of potassium carbonate, demonstrating the compound's foundational role in the synthesis of complex purine derivatives (Ondrej imo, A. Rybár, J. Alföldi, 1995).

Potential Biological Activity

Another area of interest is the exploration of derivatives of the pyrimido[2,1-f]purine fragment for biological activity. For instance, new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine were prepared and evaluated in vitro for their affinity for serotonin (5-HT(1A)), dopamine (D(2)), and alpha(1) receptors. The compounds showed high affinity for 5-HT(1A) and alpha(1) receptors and moderate to low affinity for 5-HT(2A) and D(2) receptors. This study suggests the potential for these compounds, related to the queried compound, to act as ligands for neurotransmitter receptors, which could have implications for the development of new pharmaceuticals (Sławomir Jurczyk et al., 2004).

Structural and Crystallographic Studies

Structural and crystallographic studies of related compounds, such as the determination of crystal structures for various purine derivatives, contribute to our understanding of the molecular interactions and stability of these compounds. Such studies provide valuable insights into the design and synthesis of new compounds with desired properties and activities (D. Shi et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many purine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The development of new purine derivatives is an active area of research, with potential applications in medicine and other fields . Future research could explore the synthesis of this compound and its potential biological activity.

Properties

IUPAC Name

9-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-3-21-15(24)13-14(20(2)17(21)25)19-16-22(9-4-10-23(13)16)12-7-5-11(18)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRMCMDDPGIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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